molecular formula C15H15IN4O3 B2705777 N-(5-iodopyridin-2-yl)-5-methyl-3-(pyrrolidine-1-carbonyl)-1,2-oxazole-4-carboxamide CAS No. 339018-09-6

N-(5-iodopyridin-2-yl)-5-methyl-3-(pyrrolidine-1-carbonyl)-1,2-oxazole-4-carboxamide

Cat. No.: B2705777
CAS No.: 339018-09-6
M. Wt: 426.214
InChI Key: SHFOSOZHUQJPHX-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)-5-methyl-3-(pyrrolidine-1-carbonyl)-1,2-oxazole-4-carboxamide is a sophisticated small molecule designed for pharmaceutical and neurobiological research. This compound features a 1,2-oxazole (isoxazole) core, a heterocyclic scaffold recognized for its significant role in medicinal chemistry . The molecule is further functionalized with a pyrrolidine-1-carbonyl group, a feature commonly associated with modulating pharmacokinetic properties and target binding affinity. The presence of a 5-iodopyridin-2-yl moiety provides a distinct handle for further synthetic elaboration, making this compound a valuable intermediate for the development of targeted chemical libraries. Compounds with structural similarities, particularly those incorporating pyridine and amide functionalities, have been investigated as orexin receptor antagonists . Orexin receptors are a central target for therapeutic interventions in sleep disorders and various neurological conditions . As such, this carboxamide derivative presents a compelling candidate for research aimed at understanding signaling pathways and evaluating new therapeutic agents for neurological and psychiatric diseases . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)-5-methyl-3-(pyrrolidine-1-carbonyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN4O3/c1-9-12(14(21)18-11-5-4-10(16)8-17-11)13(19-23-9)15(22)20-6-2-3-7-20/h4-5,8H,2-3,6-7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFOSOZHUQJPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)N2CCCC2)C(=O)NC3=NC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodopyridin-2-yl)-5-methyl-3-(pyrrolidine-1-carbonyl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the iodination of a pyridine derivative. The key steps include:

    Iodination of Pyridine:

    Formation of the Oxazole Ring: This can be accomplished through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Attachment of the Pyrrolidine Ring: This step involves the formation of an amide bond between the oxazole ring and the pyrrolidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodopyridin-2-yl)-5-methyl-3-(pyrrolidine-1-carbonyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the oxazole ring or the pyrrolidine ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(5-iodopyridin-2-yl)-5-methyl-3-(pyrrolidine-1-carbonyl)-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-iodopyridin-2-yl)-5-methyl-3-(pyrrolidine-1-carbonyl)-1,2-oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key attributes of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Inference
N-(5-iodopyridin-2-yl)-5-methyl-3-(pyrrolidine-1-carbonyl)-1,2-oxazole-4-carboxamide (Target) C15H14IN3O3 427.20* 5-Iodo-pyridin-2-yl, pyrrolidine carbonyl Kinase inhibition, imaging
N-(4-Chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide () C17H14ClN3O2 327.77 4-Chloro-2-methylphenyl, pyridin-3-yl Enzyme inhibition (e.g., COX)
Example 51 () C29H31N3O5S 533.64 4-Methylthiazol-5-yl, hydroxy-pyrrolidine Kinase/protease inhibition

*Calculated molecular weight based on formula.

Key Observations :

  • Target vs. : The target’s iodine atom increases molecular weight and lipophilicity compared to the chloro-substituted analog. This may enhance membrane permeability but reduce solubility. The pyrrolidine carbonyl in the target (vs. pyridin-3-yl in ) likely alters hydrogen-bonding interactions with targets .
  • Target vs. Example 51 () : Example 51’s thiazole and hydroxy-pyrrolidine groups suggest divergent target selectivity. The hydroxy group may participate in polar interactions absent in the target, while the thiazole ring could modulate electron distribution differently than iodine .
Pharmacological Implications
  • Iodine Substituent: The 5-iodo group in the target compound could serve as a radiolabeling site (e.g., for ¹²⁵I in imaging) or act as a halogen bond donor, enhancing binding to hydrophobic pockets in kinases or receptors. Chlorine in ’s compound lacks this versatility .
  • Pyrrolidine vs. Pyridine/Thiazole : Pyrrolidine’s flexibility may improve binding to dynamic enzyme active sites (e.g., proteases), whereas rigid pyridine/thiazole systems () favor flat binding pockets like ATP sites in kinases .
Chemical Reactivity and Stability
  • Iodine vs. This necessitates protective strategies in formulation .
  • Oxazole Core Stability : All compounds share the 1,2-oxazole core, which is generally stable under physiological conditions. However, the pyrrolidine carbonyl in the target may introduce hydrolytic sensitivity under acidic/basic conditions .

Biological Activity

N-(5-iodopyridin-2-yl)-5-methyl-3-(pyrrolidine-1-carbonyl)-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C15H15IN4O
  • Molecular Weight: 426.214 g/mol
  • CAS Number: 339018-09-6

The synthesis of this compound typically involves several key steps:

  • Iodination of Pyridine: The initial step involves the iodination of a pyridine derivative.
  • Formation of the Oxazole Ring: This is achieved through cyclization reactions using suitable precursors.
  • Attachment of the Pyrrolidine Ring: An amide bond is formed between the oxazole and pyrrolidine rings using coupling reagents like EDCI or DCC.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. The exact mechanisms are still under investigation, but it is believed that the compound modulates the activity of key molecular targets through binding interactions .

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown efficacy against various viral infections by inhibiting host kinases such as AAK1 and GAK, which are crucial for viral replication processes .

Table 1: Summary of Antiviral Activity

Virus TypeActivity ObservedReference
Dengue VirusPotent inhibition ,
SARS-CoV-2Broad-spectrum
Ebola VirusEffective

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to selectively inhibit AAK1 and GAK, which are important for the viral life cycle in host cells .

Case Studies

  • Dengue Virus Inhibition:
    In a study involving human primary dendritic cells, this compound demonstrated significant antiviral activity against Dengue virus (DENV). The treatment led to a marked reduction in viral replication compared to untreated controls .
  • Broad-Spectrum Antiviral Activity:
    Another study explored the compound's efficacy against multiple viruses, including SARS-CoV and Ebola. The results indicated that it could serve as a potential therapeutic agent in treating viral infections due to its broad-spectrum activity .

Q & A

Q. What are the optimal synthetic routes for N-(5-iodopyridin-2-yl)-5-methyl-3-(pyrrolidine-1-carbonyl)-1,2-oxazole-4-carboxamide?

  • Methodological Answer : A multi-step synthesis approach is recommended, involving: (i) Coupling reactions : Use bases such as diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine to facilitate amide bond formation between the iodopyridine and oxazole-carboxamide precursors. This minimizes side reactions and improves yield . (ii) Protective group strategies : Protect the iodine substituent during reactive steps (e.g., alkylation) to prevent undesired elimination or substitution. For example, dimethoxymethyl groups can stabilize halogenated pyridines . (iii) Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for high-purity isolation .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be applied to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks by comparing shifts to analogous pyridine-oxazole derivatives. For example, the pyrrolidine carbonyl typically appears at δ 165–170 ppm in 13C NMR, while the iodopyridine proton signals are downfield (δ 8.5–9.0 ppm) due to iodine’s electron-withdrawing effect .
  • IR spectroscopy : Confirm carbonyl groups (C=O) via strong absorptions at 1670–1720 cm⁻¹ and oxazole ring vibrations at 1550–1600 cm⁻¹ .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and pyrrolidine groups) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Methodological Answer : Use ethanol or methanol for recrystallization due to the compound’s moderate polarity. Heating to 60–70°C ensures dissolution, followed by slow cooling to room temperature. For hygroscopic intermediates, employ anhydrous solvents under nitrogen .

Advanced Research Questions

Q. How can iodine’s instability during synthesis be mitigated?

  • Methodological Answer :
  • Protection strategies : Use tert-butyl or pivaloyl groups to shield the iodine atom during reactive steps (e.g., nucleophilic substitutions). For example, N-(2-chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide demonstrates stability under basic conditions .
  • Low-temperature reactions : Perform iodination or coupling steps at 0–5°C to minimize radical side reactions .
  • Post-synthesis analysis : Monitor iodine retention via mass spectrometry (e.g., ESI-MS) and elemental analysis .

Q. How can structural-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Core modifications : Replace the pyrrolidine-1-carbonyl group with piperidine or azetidine rings to assess steric effects on bioactivity .
  • Iodine substitution : Synthesize bromo/chloro analogs to evaluate halogen-dependent interactions (e.g., in enzyme binding pockets) .
  • Bioisosteric replacements : Substitute the oxazole ring with 1,2,4-oxadiazole or thiazole to study electronic effects on solubility and target affinity .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :
  • Dynamic effects : Use variable-temperature NMR to detect tautomerism or conformational flexibility in the oxazole-pyrrolidine system .
  • Computational validation : Compare experimental 13C NMR shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-31G* basis sets) .
  • Isotopic labeling : Introduce deuterium at specific positions (e.g., pyrrolidine methyl groups) to simplify peak assignments .

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